molecular formula C15H23N3O2 B5723117 N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide

N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide

Cat. No. B5723117
M. Wt: 277.36 g/mol
InChI Key: VBLWJHDXDLUKAF-UHFFFAOYSA-N
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Description

N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide (DEAA) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DEAA is a derivative of acetamide and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide is not fully understood. However, it is believed to act as a Schiff base, forming a complex with metal ions that can modulate cellular signaling pathways. N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in cells. Additionally, N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide has been shown to have neuroprotective effects, including the ability to protect neurons from damage caused by oxidative stress and to promote the survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide in lab experiments is its versatility as a reagent for organic synthesis. It is also relatively easy to synthesize and is stable under a range of conditions. However, N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide can be toxic at high concentrations and may have limited solubility in certain solvents.

Future Directions

There are several potential future directions for research on N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of conditions such as rheumatoid arthritis. Additionally, N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide has shown promise as a neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to investigate the potential anticancer properties of N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide and to explore its potential as a fluorescent probe for the detection of metal ions.
Conclusion:
In conclusion, N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide (N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide) is a versatile reagent that has a range of potential scientific research applications. While its mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. Further research is needed to fully explore the potential of N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide in these areas and to identify new applications for this promising compound.

Synthesis Methods

N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide can be synthesized by reacting diethylamine with p-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reduced with sodium dithionite to yield N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide.

Scientific Research Applications

N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide has been extensively used in scientific research as a reagent for organic synthesis, particularly in the preparation of Schiff bases and imines. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions. Additionally, N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide has been investigated for its potential applications in the field of medicine, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer.

properties

IUPAC Name

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-5-18(6-2)14-9-7-13(8-10-14)15(16-11(3)19)17-12(4)20/h7-10,15H,5-6H2,1-4H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLWJHDXDLUKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(NC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide

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